molecular formula C9H11BrO2S B12079011 tert-Butyl 2-bromothiophene-3-carboxylate

tert-Butyl 2-bromothiophene-3-carboxylate

Cat. No.: B12079011
M. Wt: 263.15 g/mol
InChI Key: DOOIERJVUXCZMK-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromothiophene-3-carboxylate is a high-value brominated thiophene ester that serves as a critical synthetic intermediate in advanced materials chemistry. Its primary research value lies in the construction of organic electronic and optoelectronic materials, particularly as a building block for π-conjugated systems like thieno[3,2-b]thiophenes . These fused heteroaromatic structures are essential components in the development of organic semiconductors used in field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells . The tert-butyl ester group provides enhanced solubility for organic synthesis, while the bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the modular assembly of complex conjugated architectures . Researchers utilize this compound to tune the band gaps, molecular packing, and ultimately the electronic properties of the resulting materials, making it a versatile reagent for designing next-generation organic semiconductors . For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

tert-butyl 2-bromothiophene-3-carboxylate

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3

InChI Key

DOOIERJVUXCZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Bromothiophene 3 Carboxylate

Established Synthetic Pathways and Refinements

Traditional synthetic routes to tert-butyl 2-bromothiophene-3-carboxylate typically involve either the esterification of a pre-brominated thiophene (B33073) core or the regioselective bromination of a pre-existing tert-butyl thiophene ester.

This pathway commences with a brominated thiophene carboxylic acid precursor, most commonly 2-bromothiophene-3-carboxylic acid. The primary transformation is the formation of the tert-butyl ester. A common method involves reacting the carboxylic acid with a tert-butylating agent. For instance, the use of reagents like triphenylphosphine (B44618) dibromide in the presence of excess tert-butanol (B103910) and a base facilitates the conversion of carboxylic acids to their corresponding esters. nih.gov This one-pot protocol has been shown to be effective for a range of aliphatic and aromatic acids, proceeding in moderate to high yields. nih.gov Another approach involves the use of tert-butyl acetate (B1210297) in the presence of a strong acid ion-exchange resin, which provides an environmentally friendlier alternative to methods using highly corrosive reagents like thionyl chloride. google.com

An alternative and widely used strategy begins with a non-brominated thiophene ester, such as tert-butyl thiophene-3-carboxylate, and introduces the bromine atom at the desired position. The electron-withdrawing nature of the ester group at the 3-position directs electrophilic substitution, such as bromination, to the adjacent C2 or C5 positions. However, the C2 position is generally more activated in 3-substituted thiophenes.

N-Bromosuccinimide (NBS) is a frequently employed reagent for such regioselective brominations due to its milder nature compared to elemental bromine, which can lead to over-bromination or undesired side reactions. tcichemicals.comyoutube.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a mixture of solvents. tcichemicals.com The selectivity of the bromination can be very high, often yielding the desired 2-bromo isomer as the major product. tcichemicals.comresearchgate.net For example, the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile at room temperature yields the 3-bromo derivative in 99% yield, demonstrating the high regioselectivity achievable with this reagent. tcichemicals.com

The precise control of reaction conditions, such as temperature and solvent, is crucial for maximizing the yield of the desired 2-bromo isomer and minimizing the formation of other brominated species. Studies on related substrates, like acylated pyrroles, show that the choice of brominating agent (e.g., NBS vs. tetrabutylammonium (B224687) tribromide) and solvent can significantly influence the regiochemical outcome of the reaction. acs.org

This approach represents a multi-step synthesis that typically starts with the commercially available thiophene-3-carboxylic acid. The synthesis involves two key transformations: bromination of the thiophene ring and esterification of the carboxylic acid group.

One common sequence involves the initial bromination of thiophene-3-carboxylic acid. A procedure for synthesizing the required precursor, 2-bromothiophene-3-carboxylic acid, involves the lithiation of thiophene-3-carboxylic acid with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a bromine source such as carbon tetrabromide. rsc.org This method yielded the desired 2-bromo-3-thiophenecarboxylic acid in 52% yield after recrystallization. rsc.org

Once the 2-bromothiophene-3-carboxylic acid is obtained, the subsequent step is the esterification to introduce the tert-butyl group, as detailed in section 2.1.1. This two-step process, while longer, allows for clear purification of the intermediate, potentially leading to a higher purity final product.

Table 1: Comparison of Synthetic Pathways to this compound

Pathway Starting Material Key Reagents Typical Yield Advantages Disadvantages
Direct Esterification 2-Bromothiophene-3-carboxylic acid Triphenylphosphine dibromide, t-BuOH, Base nih.gov Moderate to High nih.gov Shorter route if precursor is available. Precursor may require separate synthesis.
Regioselective Bromination tert-Butyl thiophene-3-carboxylate N-Bromosuccinimide (NBS), Acetonitrile tcichemicals.com High tcichemicals.com High regioselectivity, mild conditions. Potential for side-products if not optimized.

| Multi-step Derivatization | Thiophene-3-carboxylic acid | 1. LDA, CBr4; 2. Esterification reagents rsc.org | 52% (for bromination step) rsc.org | Starts from a simple, common precursor. | Longer reaction sequence, more purification steps. |

Modern Approaches in Thiophene Synthesis Relevant to Bromothiophene Esters

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methods. These "green chemistry" principles are being applied to the synthesis of heterocyclic compounds like thiophenes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. youtube.comacs.orgyoutube.com

While the direct synthesis of this compound often involves modifying an existing thiophene ring, green chemistry principles are highly relevant to the initial formation of the thiophene core itself. nih.gov Traditional methods like the Paal-Knorr and Gewald reactions, while effective, can involve harsh conditions or produce significant waste. nih.gov

A significant focus of green chemistry is the replacement of volatile and often hazardous organic solvents. researchgate.net This has led to the exploration of solvent-free reaction conditions and the use of alternative media like ionic liquids.

Solvent-Free Synthesis: Performing reactions without a solvent, often with the aid of mechanochemistry (such as ball milling), can dramatically reduce waste and simplify product purification. mdpi.comrsc.orgresearchgate.net For instance, a solvent-free Gewald reaction has been developed using high-speed ball milling, which can be conducted under aerobic conditions and may only require a catalytic amount of base. mdpi.com Similarly, solvent-free multicomponent reactions for producing thiophene derivatives have been achieved at elevated temperatures (e.g., 65 °C), offering a highly efficient method. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchgate.netrsc.organl.gov They are valued for their low volatility, thermal stability, and potential for recyclability. acs.org In thiophene synthesis, ILs have been used as catalysts and as environmentally benign reaction media. researchgate.net For example, the synthesis of thiophenes from 1-mercapto-3-yn-2-ols has been shown to be effective in the ionic liquid BmimBF4, which allows for the recycling of the palladium catalyst. organic-chemistry.org Furthermore, specific ionic liquids have been investigated for their ability to selectively extract thiophene from alkane mixtures, demonstrating their utility in purification processes. acs.orgacs.org

Table 2: Green Chemistry Approaches in Thiophene Synthesis

Approach Methodology Key Features Example Application Reference
Microwave-Assisted Synthesis Gewald Reaction Significant reduction in reaction time. Synthesis of 2-aminothiophene derivatives.
Mechanochemistry Solvent-Free Ball Milling Avoids bulk solvents, can be catalytic in base. Gewald reaction for 2-aminothiophenes. mdpi.com
Ionic Liquid Media Catalysis and Solvent Low volatility, potential for catalyst recycling. Palladium-catalyzed synthesis of thiophenes. organic-chemistry.org

| Metal-Free Synthesis | Transition-Metal-Free | Avoids metal toxicity, cost-effective. | Reaction of buta-1-enes with potassium sulfide (B99878). | nih.govorganic-chemistry.org |

Green Chemistry Principles in Thiophene Ring Formation

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgbeilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating of the reaction mixture. rsc.orgrsc.org This technology has been successfully applied to the synthesis of various thiophene derivatives. researchgate.netresearchgate.net

In the context of synthesizing substituted thiophenes, microwave-assisted methods have been employed for annulation reactions to construct the thiophene ring system. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be significantly accelerated using microwave heating, providing rapid access to 3-aminobenzo[b]thiophenes. rsc.org While not a direct synthesis of this compound, this demonstrates the applicability of microwave technology in constructing the core thiophene scaffold. The key advantages of this approach include a significant reduction in reaction time and often an increase in yield compared to conventional heating methods. beilstein-journals.orgrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiophene Derivatives

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Hours to daysMinutes beilstein-journals.orgrsc.org
Yield Often lower to moderateGenerally higher rsc.orgbeilstein-journals.org
Energy Efficiency LowerHigher rsc.org
Byproduct Formation Can be significantOften reduced rsc.org

Continuous Flow Chemistry for Scalable Production and Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. researchgate.netunipd.it This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. unipd.it

Direct arylation has become a preferred method for forming carbon-carbon bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. researchgate.netunipd.it The adaptation of direct arylation reactions to continuous flow systems has enabled the efficient and scalable synthesis of arylthiophenes. researchgate.netunipd.itnih.gov

In a typical flow setup for direct arylation, a solution of the thiophene derivative and an aryl halide are pumped through a heated reactor column packed with a solid-supported catalyst and base. researchgate.netunipd.it This approach allows for high yields, often exceeding 90%, with significantly reduced reaction times compared to batch processes. researchgate.net For instance, the direct arylation of thiophene derivatives with aryl bromides has been successfully demonstrated in a flow system using a packed-bed reactor containing potassium carbonate as the base, achieving gram-scale productivity. researchgate.netunipd.it This methodology could be adapted for the synthesis of precursors to this compound.

The Michael addition is a fundamental carbon-carbon bond-forming reaction used in the synthesis of a wide variety of organic compounds. lew.ronih.gov The integration of Michael addition reactions into continuous flow systems has been shown to be an efficient method for the synthesis of thiophene carboxylates. researchgate.net

Catalytic Systems Employed in Bromothiophene Ester Synthesis

The synthesis of functionalized thiophenes, including bromothiophene esters, heavily relies on the use of efficient catalytic systems. Both transition metal catalysts and acid catalysts play crucial roles in constructing and modifying the thiophene ring.

Palladium-Catalyzed Routes for Thiophene Scaffold Construction

Palladium catalysts are extensively used in organic synthesis for their ability to facilitate a wide range of cross-coupling reactions. nih.govresearchgate.netresearchgate.net In the context of thiophene synthesis, palladium-catalyzed reactions are pivotal for constructing the thiophene scaffold and for introducing functional groups.

Direct C-H arylation of thiophenes, a powerful method for creating C-C bonds, is often catalyzed by palladium complexes. researchgate.netresearchgate.net These reactions typically involve the coupling of a thiophene with an aryl halide. Phosphine-free palladium catalysts, such as palladium acetate, have been shown to be effective at low catalyst loadings for the direct arylation of thiophenes. researchgate.net Palladium-catalyzed carbonylative cyclization is another elegant strategy for synthesizing thiophene carboxylates. For example, 2-(methylthio)phenylacetylenes can be converted to benzothiophene-3-carboxylic esters in the presence of a palladium iodide/potassium iodide catalytic system under a carbon monoxide and air atmosphere. nih.gov This approach highlights the versatility of palladium catalysis in constructing the thiophene core with concomitant ester functionalization.

Table 2: Examples of Palladium-Catalyzed Reactions in Thiophene Synthesis

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Direct C-H ArylationPd(OAc)₂Thiophene, Aryl Bromide2-Arylthiophene researchgate.net
Carbonylative CyclizationPdI₂/KI2-(Methylthio)phenylacetylene, CO, AlcoholBenzothiophene-3-carboxylate nih.gov
DiheteroarylationPd(OAc)₂ or PdCl(CH₃)(dppb)2,5-Dibromothiophene, Heteroarene2,5-Diheteroarylated Thiophene researchgate.net

Acid-Catalyzed Cyclization and Esterification Reactions

Acid catalysis is fundamental to many organic transformations, including cyclization and esterification reactions, which are key steps in the synthesis of thiophene derivatives. organic-chemistry.orgorganic-chemistry.org

The formation of the thiophene ring can be achieved through the acid-catalyzed cyclization of appropriately functionalized acyclic precursors. For instance, the synthesis of thiophene-2-carboxylates has been accomplished via an acid-promoted cyclization-aromatization process as the final step in a multi-stage flow synthesis. researchgate.net The mechanism of acid-catalyzed cyclization often involves the protonation of a carbonyl or a similar functional group, which activates the molecule for an intramolecular nucleophilic attack to form the ring. youtube.com

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a classic example of an acid-catalyzed reaction. organic-chemistry.org In the synthesis of this compound, the final step would likely be the esterification of 2-bromothiophene-3-carboxylic acid with tert-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. nih.gov Alternatively, methods for the synthesis of tert-butyl esters from bromoacetic acid and tert-butyl acetate using a strong acid ion-exchange resin as a catalyst have been reported, offering a potentially greener alternative to traditional methods. google.com

Reactivity and Transformational Chemistry of Tert Butyl 2 Bromothiophene 3 Carboxylate

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C2 position of tert-butyl 2-bromothiophene-3-carboxylate is the primary site for transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide array of substituents, forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction provides a powerful method to synthesize 2-arylthiophene-3-carboxylates, which are precursors to various functional materials and biologically active compounds. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent system.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

General Suzuki-Miyaura Reaction Scheme

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction.

Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy in coupling aryl halides, including challenging heteroaryl systems. These ligands promote the formation of a monoligated, highly reactive 14-electron palladium(0) species, which readily undergoes oxidative addition with the C-Br bond. Catalyst systems are often optimized to achieve high yields at low catalyst loadings, even at room temperature for some substrates. While specific optimization studies for this compound are not extensively documented in isolation, the principles derived from similar 2-bromothiophene (B119243) systems are directly applicable. Research on related 5-bromothiophene-2-carboxylate esters highlights the effectiveness of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a reliable catalyst for achieving good to excellent yields.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromothiophenes
Catalyst PrecursorLigandTypical Loading (mol%)Features
Pd(OAc)₂SPhos1-2High activity for hindered substrates, room temperature reactions possible.
Pd(PPh₃)₄Triphenylphosphine (B44618) (integrated)2-5Widely used, commercially available, effective for a range of bromothiophenes.
PdCl₂(dppf)dppf3-5Efficient for a variety of aryl and heteroaryl couplings.

The choice of solvent and base is crucial for the Suzuki-Miyaura reaction's success. The solvent must solubilize the reactants and catalyst, while the base is required to activate the organoboron species for transmetalation. Common solvents include toluene (B28343), 1,4-dioxane (B91453), and dimethylformamide (DMF), often in combination with water to facilitate the dissolution of the inorganic base.

Studies on the coupling of related bromothiophene carboxylates have shown that solvent choice can significantly impact yield. For instance, in the coupling of pentyl 5-bromothiophene-2-carboxylate, using a mixture of 1,4-dioxane and water provided higher yields compared to toluene and water. Aqueous bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF) are frequently used. The selection of the base can influence the reaction rate and the tolerance of other functional groups present in the coupling partners. Greener solvent systems, such as using polyethylene (B3416737) glycol (PEG) as a recyclable medium, have also been developed for Suzuki reactions under ligand-free conditions, offering a more sustainable approach.

Table 2: Common Reaction Conditions for Suzuki-Miyaura Coupling
Solvent SystemBaseTemperature (°C)Notes
Toluene/WaterNa₂CO₃80-110Standard conditions, good for many arylboronic acids.
1,4-Dioxane/WaterK₂CO₃ / K₃PO₄80-100Often provides higher yields for heteroaromatic systems.
DMFK₂CO₃90-120Can help with solubility of complex substrates.
PEG-400K₂CO₃110Ligand-free, recyclable system.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, can be applied to this compound to introduce alkyne moieties at the 2-position. The resulting 2-alkynylthiophene derivatives are valuable intermediates for synthesizing conjugated polymers, molecular wires, and complex heterocyclic systems.

The reaction requires careful control of conditions to avoid the homocoupling of the terminal alkyne (Glaser coupling). Modern protocols have been developed that are copper-free, which can be advantageous when working with sensitive substrates. The use of ligands such as triphenylphosphine or more specialized phosphines can improve the reaction's efficiency and yield.

Stille Coupling in the Construction of Oligothiophene Systems

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. It is a particularly robust and versatile method for C-C bond formation due to the tolerance of a wide variety of functional groups. For this compound, Stille coupling is a key strategy for the synthesis of well-defined oligothiophenes and polythiophenes. By coupling with a stannylated thiophene (B33073) monomer, the thiophene chain can be extended in a controlled manner.

This method is fundamental to the construction of regioregular polythiophenes, where the precise connectivity of the monomer units is crucial for optimizing the electronic and optical properties of the resulting polymer. The reaction of this compound with a 2-(tributylstannyl)thiophene (B31521) derivative, catalyzed by a palladium complex like Pd(PPh₃)₄, leads to the formation of a bithiophene unit, which can be further elaborated.

Direct Arylation/C-H Functionalization Strategies

While cross-coupling reactions at the C-Br bond are highly effective, direct C-H functionalization has emerged as a more atom-economical and step-efficient strategy for arylating heterocycles. For substrates like this compound, the most acidic and accessible C-H bond is at the C5 position. Palladium-catalyzed direct arylation can selectively form a C-C bond at this position, leaving the C-Br bond intact for subsequent orthogonal functionalization.

This approach allows for the synthesis of 2-bromo-5-arylthiophene derivatives in a single step from the parent bromothiophene. Such a strategy provides a powerful alternative to traditional cross-coupling, avoiding the need to pre-functionalize the coupling partner (e.g., preparing an organoboron or organotin reagent). The ability to selectively functionalize the C5-H bond first and then perform a Suzuki or Stille coupling at the C2-Br bond opens up synthetic pathways to complex, unsymmetrically substituted thiophene-based materials.

Nucleophilic Substitution Reactions on the Bromothiophene Core

The bromine atom at the 2-position of the thiophene ring is susceptible to replacement by a variety of nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions.

The bromine atom can be substituted by carbon-based nucleophiles through several well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki Coupling: In Suzuki reactions, the bromine atom is replaced by an organic substituent from a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds.

Stille Coupling: The Stille reaction facilitates the coupling of the bromothiophene with organostannanes. orgsyn.orgharvard.eduwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. orgsyn.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed, which couples the bromothiophene with a terminal alkyne. nih.govbeilstein-journals.org This reaction is typically catalyzed by a palladium complex and a copper(I) salt. nih.govbeilstein-journals.orgorganic-chemistry.org

Coupling Reaction Nucleophile Typical Catalyst Product Type
Suzuki CouplingOrganoboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄)Aryl/Alkyl substituted thiophene
Stille CouplingOrganostannane (R-SnR'₃)Pd catalyst (e.g., Pd(PPh₃)₄)Aryl/Alkyl/Vinyl substituted thiophene
Sonogashira CouplingTerminal alkynePd catalyst and Cu(I) saltAlkynyl-substituted thiophene

The formation of carbon-heteroatom bonds at the 2-position of the thiophene ring can be achieved through reactions like the Buchwald-Hartwig amination. This reaction allows for the coupling of the aryl bromide with a variety of nitrogen-containing nucleophiles to form C-N bonds. libretexts.orgwikipedia.orgorganic-chemistry.org While direct examples with this compound are not extensively documented, the reaction is broadly applicable to aryl halides. libretexts.orgwikipedia.org The use of bulky, electron-rich phosphine ligands is often crucial for the success of these couplings. organic-chemistry.org Similarly, coupling with thiols can lead to the formation of C-S bonds. wikipedia.org

Ester Group Transformations

The tert-butyl ester group at the 3-position offers a handle for further functionalization through several classic organic reactions.

The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under acidic conditions, such as with trifluoroacetic acid, or by heating with a strong acid like hydrochloric acid. This transformation is often a key step in the synthesis of more complex derivatives. Transesterification, the conversion of one ester to another, can also be achieved under appropriate catalytic conditions, although this is less commonly reported for this specific substrate compared to hydrolysis.

Following hydrolysis to the carboxylic acid, the resulting acid can be converted into a variety of other functional groups. chemistrysteps.comrsc.org

Amides: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents or by first converting the acid to an acyl chloride. rsc.org A one-pot conversion of tert-butyl carbamates to amides has also been described. organic-chemistry.org

Acids: As mentioned, hydrolysis of the tert-butyl ester yields the corresponding carboxylic acid. semanticscholar.org

Ketones: The synthesis of ketones from the carboxylic acid can be achieved through various methods, such as reaction with organolithium or Grignard reagents, or via Weinreb amide intermediates.

Transformation Reagent(s) Product Functional Group
HydrolysisH⁺ (e.g., TFA, HCl)Carboxylic Acid
AmidationAmine, Coupling agentAmide
Ketone SynthesisOrganometallic reagentKetone

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. jcu.edu.auresearchgate.net The directing effects of the existing substituents (the bromo and tert-butoxycarbonyl groups) will influence the position of further substitution. The ester group is an electron-withdrawing group and a meta-director, while the bromine atom is a deactivating ortho, para-director.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the thiophene ring. asianpubs.orglibretexts.orgyoutube.comucalgary.cacerritos.edu The reaction is typically carried out using an acyl or alkyl halide with a Lewis acid catalyst like aluminum chloride. libretexts.orgcerritos.edu

Vilsmeier-Haack Reaction: This reaction is a method for the formylation of electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.orgorganicreactions.org It uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like dimethylformamide (DMF). ijpcbs.comwikipedia.org

Halogenation: Further halogenation of the thiophene ring can occur, with the position of substitution dictated by the existing groups. rsc.orgrsc.org

Reaction Reagent(s) Electrophile Typical Product
Friedel-Crafts AcylationAcyl halide, Lewis acidAcylium ionAcyl-substituted thiophene
Friedel-Crafts AlkylationAlkyl halide, Lewis acidCarbocationAlkyl-substituted thiophene
Vilsmeier-HaackPOCl₃, DMFChloroiminium ionFormyl-substituted thiophene
HalogenationHalogen, Lewis acidHalonium ionHalo-substituted thiophene

Tandem and Cascade Reaction Sequences Involving the Compound

The strategic placement of a bromine atom and a bulky tert-butyl ester group on the thiophene ring makes this compound a valuable precursor in the construction of complex heterocyclic systems through tandem and cascade reaction sequences. These one-pot methodologies, which involve multiple bond-forming events without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The reactivity of the compound is primarily centered around the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions, initiating a cascade of subsequent cyclization events.

A notable application of this compound in cascade reactions is the synthesis of thieno[3,2-c]pyridones. These reactions typically proceed via a Sonogashira coupling of the bromothiophene with a terminal alkyne bearing a protected amino group. The resulting alkyne-substituted thiophene intermediate can then undergo an intramolecular cyclization, often promoted by the cleavage of the tert-butyl ester and subsequent amidation, to form the fused pyridone ring system.

For instance, a palladium-catalyzed Sonogashira coupling between this compound and an N-protected propargylamine (B41283) can be initiated. Following the initial coupling, the deprotection of the amine and hydrolysis of the ester can trigger an intramolecular cyclization to yield the thieno[3,2-c]pyridone core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity in these tandem processes.

Another potential tandem sequence involves an initial Suzuki or Stille coupling to introduce a side chain at the 2-position, which is suitably functionalized to undergo a subsequent intramolecular cyclization. For example, coupling with a boronic acid or an organostannane reagent containing a nucleophilic group can lead to an intermediate that, upon activation, cyclizes onto the thiophene ring or the ester carbonyl.

While specific, detailed research findings on tandem reactions starting directly from this compound are not extensively documented in publicly available literature, the principles of tandem and cascade reactions on similar bromothiophene derivatives are well-established. These reactions highlight the potential of this compound as a versatile building block in the efficient synthesis of complex, fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table of Reaction Products and Yields

EntryReactant 2ProductCatalyst/ReagentsYield (%)
1N-Boc-propargylamine5-(tert-Butoxycarbonyl)-2-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)thiophene-3-carboxylic acidPd(PPh₃)₄, CuI, Et₃N75
2Phenylacetylene5-(tert-Butoxycarbonyl)-2-(phenylethynyl)thiophene-3-carboxylic acidPdCl₂(PPh₃)₂, CuI, Et₃N82
3Trimethylsilylacetylene5-(tert-Butoxycarbonyl)-2-((trimethylsilyl)ethynyl)thiophene-3-carboxylic acidPd(OAc)₂, PPh₃, CuI, Et₃N88

Note: The yields provided are hypothetical examples based on typical Sonogashira coupling reactions and are for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "tert-Butyl 2-bromothiophene-3-carboxylate," offering detailed insights into the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure of "this compound." The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of "this compound" in deuterochloroform (CDCl₃) typically exhibits two distinct signals for the thiophene (B33073) ring protons. A doublet corresponding to the proton at the 5-position (H-5) and another doublet for the proton at the 4-position (H-4). The coupling between these two adjacent protons results in the doublet splitting pattern. Additionally, a singlet is observed for the nine equivalent protons of the tert-butyl group.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbons of the thiophene ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H-4d, ~7.28Thiophene C-4 ~129
Thiophene H-5d, ~7.52Thiophene C-5 ~132
tert-Butyl Hs, ~1.57tert-Butyl C(CH₃)₃ ~82
tert-Butyl CH₃tert-Butyl CH₃ ~28
Carbonyl C=OCarbonyl C=O ~162
Thiophene C-2 (C-Br)Thiophene C-2 ~115
Thiophene C-3 (C-CO)Thiophene C-3 ~135

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

Correlation SpectroscopY (COSY): The COSY spectrum reveals correlations between coupled protons. For "this compound," a cross-peak between the signals of H-4 and H-5 would definitively confirm their scalar coupling and thus their adjacent positions on the thiophene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and hydrogen atoms. This technique would show a correlation between the H-4 signal and the C-4 signal, and a correlation between the H-5 signal and the C-5 signal. It would also link the tert-butyl proton signal to the methyl carbon signal of the tert-butyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between carbon and hydrogen atoms. Key expected correlations for "this compound" would include:

The tert-butyl protons showing a correlation to the carbonyl carbon and the quaternary carbon of the tert-butyl group.

The thiophene proton H-4 showing correlations to the thiophene carbons C-2, C-3, and C-5.

The thiophene proton H-5 showing correlations to the thiophene carbons C-3 and C-4.

These 2D NMR experiments provide an unambiguous and comprehensive map of the molecular connectivity, leaving no doubt as to the structure of "this compound."

While less common for a relatively rigid molecule like "this compound," variable-temperature (VT) NMR studies could be used to investigate any potential dynamic processes, such as restricted rotation around the C-C bond between the thiophene ring and the carboxylate group. However, significant rotational barriers are not typically expected for this compound under standard conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For "this compound" (C₉H₁₁BrO₂S), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing further confirmation of the presence of a single bromine atom in the molecule.

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ (for ⁷⁹Br)262.9790Typically within a few ppm of the calculated value
[M+H]⁺ (for ⁸¹Br)264.9770Typically within a few ppm of the calculated value

The experimentally observed m/z value from HRMS analysis would be expected to match the calculated value to within a very small margin of error (typically < 5 ppm), providing strong evidence for the assigned molecular formula.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The method measures the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The FTIR spectrum of this compound is predicted to show several characteristic absorption bands that confirm the presence of its key structural components. researchgate.netresearchgate.net

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100-3120C-H StretchAromatic (Thiophene Ring)Medium
2950-2980Asymmetric C-H StretchAlkyl (tert-Butyl)Strong
2870-2890Symmetric C-H StretchAlkyl (tert-Butyl)Medium
1710-1730 C=O Stretch Ester Carboxylate Strong
1500-1550C=C StretchAromatic (Thiophene Ring)Medium
1250-1300C-O StretchEsterStrong
1370 & 1395Gem-dimethyl C-H Bendtert-ButylMedium
600-800C-S StretchThiophene RingMedium
550-650C-Br StretchBromoalkaneMedium

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, allowing for both the assessment of product purity and the real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for verifying the purity of non-volatile organic compounds like this compound. The method's efficiency, sensitivity, and specificity make it ideal for this purpose. srce.hr A reverse-phase HPLC (RP-HPLC) setup is typically employed for molecules of moderate polarity. sielc.com

In this configuration, the compound is injected into a flowing liquid mobile phase, which passes through a column packed with a non-polar stationary phase (commonly C18-silica). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. More polar compounds elute faster, while less polar compounds like the target molecule are retained longer. sielc.com

The thiophene ring in this compound acts as a chromophore, absorbing ultraviolet (UV) light. A UV detector placed at the column outlet measures this absorbance, generating a signal as the compound elutes. The time at which the compound elutes (retention time) is a characteristic identifier under constant conditions, while the area under the corresponding peak is proportional to its concentration. This allows for the quantification of purity, typically expressed as a percentage of the total peak area. srce.hr This method is also highly effective for monitoring the disappearance of starting materials and the formation of the product during the synthesis. google.com

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

ParameterTypical SettingPurpose
Column C18 (Octadecyl-silica), 4.6 mm x 250 mm, 5 µm particle sizeProvides a non-polar stationary phase for effective separation based on hydrophobicity. sielc.com
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) (MeCN) and WaterThe organic modifier (MeCN) and aqueous phase are adjusted to achieve optimal retention and peak shape. sielc.com
Flow Rate 1.0 mL/minControls the speed of the mobile phase and influences retention time and resolution.
Detection UV-Vis Detector set at a specific wavelength (e.g., 254 nm or λₘₐₓ of the compound)The thiophene chromophore allows for sensitive detection and quantification. srce.hr
Injection Volume 10-20 µLThe volume of the sample solution introduced onto the column.
Column Temp. Ambient or controlled (e.g., 30 °C)Maintaining a constant temperature ensures reproducible retention times.

Computational Chemistry and Mechanistic Insights for Chemical Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

DFT has become a standard method in quantum chemistry for investigating the electronic properties of molecules. nih.govrroij.com By approximating the many-electron Schrödinger equation, DFT provides a feasible way to calculate various molecular properties that are crucial for predicting chemical reactivity.

Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. This process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). nih.govscispace.com For thiophene (B33073) derivatives, theoretical calculations of bond lengths and angles have been shown to be in good agreement with experimental data obtained from X-ray crystallography. rroij.com

Following geometric optimization, vibrational frequency analysis is conducted. This serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. scispace.com The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes, by using Potential Energy Distribution (PED) analysis. nih.govscispace.com While specific experimental spectra for tert-butyl 2-bromothiophene-3-carboxylate are not detailed in the available research, studies on analogous compounds like tert-butyl N-(thiophen-2yl)carbamate show excellent correlation between computed frequencies and experimental FT-IR spectra. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rroij.comijisrt.com A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

While calculations for this compound are not specifically published, a DFT study on the related compound 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) provides analogous insights. rroij.com The analysis of BTF revealed HOMO and LUMO energy values of -6.367 eV and -2.705 eV, respectively, resulting in an energy gap of 3.662 eV. rroij.com Such calculations help elucidate the electronic transition properties and charge transfer that occur within the molecule. researchgate.net The HOMO-LUMO gap is a key factor, with a smaller gap often indicating longer effective conjugation lengths. nankai.edu.cn

Table 1: Frontier Molecular Orbital Data for an Analogous Bromothiophene Compound Data for 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF)

ParameterEnergy (eV)
E_HOMO-6.367
E_LUMO-2.705
Energy Gap (ΔE)3.662

This interactive table is based on data from a study on a related bromothiophene derivative. rroij.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. rroij.comresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

In thiophene-based systems, the MEP surface typically shows negative potential around electronegative atoms like oxygen (from a carbonyl group) and the sulfur atom of the thiophene ring, identifying them as sites for electrophilic interaction. Conversely, positive potential is often localized on hydrogen atoms. researchgate.net For a molecule like this compound, the oxygen atoms of the carboxylate group would be expected to be strong electron-rich (red) regions, while the area around the bromine atom would also be of interest due to its electronegativity and potential for interaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors arise from "Conceptual DFT" and provide a more nuanced view than FMO analysis alone. rroij.com

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Hardness (η) : Defined as η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electronegativity (χ) : Defined as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) : Defined as ω = χ² / (2η). This index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile.

A study on the analogous compound BTF calculated these descriptors, finding a chemical hardness of 1.831 eV, a softness of 0.546 eV, and a high electrophilicity index of 5.618 eV, suggesting significant electrophilic character. rroij.com

Table 2: Conceptual DFT Reactivity Descriptors for an Analogous Bromothiophene Compound Data for 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF)

DescriptorValue (eV)
Ionization Potential (I)6.367
Electron Affinity (A)2.705
Chemical Hardness (η)1.831
Chemical Softness (S)0.546
Electronegativity (χ)4.536
Electrophilicity Index (ω)5.618

This interactive table is based on data from a study on a related bromothiophene derivative. rroij.com

Elucidation of Reaction Mechanisms via Computational Studies

Beyond static properties, computational chemistry is instrumental in mapping out the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism.

To understand how a reaction proceeds from reactants to products, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate this saddle point on the potential energy surface. A key confirmation of a true transition state is a vibrational frequency analysis that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a primary determinant of the reaction rate. DFT calculations can provide reliable estimates of activation energies, allowing chemists to predict which reaction pathways are kinetically favorable. nih.govresearchgate.net While specific mechanistic studies involving this compound were not found in the surveyed literature, the methodologies for characterizing transition states and calculating activation energies are well-established and routinely applied to complex organic and heterocyclic systems. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for mapping out the pathway of a chemical reaction. Current time information in Webster County, US. An IRC is defined as the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. Current time information in Webster County, US. By tracing this path, chemists can verify that a calculated transition state indeed connects the intended reactants and products, providing a detailed picture of the reaction mechanism. Current time information in Webster County, US.

The process begins with the optimization of the transition state geometry, which is a first-order saddle point on the potential energy surface. bohrium.com Following this, the IRC calculation proceeds in both forward and backward directions along the reaction coordinate, which corresponds to the vibrational mode with an imaginary frequency at the transition state. bohrium.com This allows for the visualization of the geometric changes the molecule undergoes as it transforms from reactant, through the transition state, to the final product.

For this compound, IRC calculations could be instrumental in understanding its reactivity in various chemical transformations. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, IRC analysis could map the precise pathway of the incoming nucleophile and the departing bromide ion. Similarly, for reactions involving the ester group, such as hydrolysis or transesterification, IRC would detail the bond-making and bond-breaking steps of the tetrahedral intermediate. While specific IRC studies on this compound are not available, the methodology has been widely applied to understand complex reaction mechanisms in various organic systems. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective at predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often employed in conjunction with DFT. mdpi.com These calculations provide the absolute isotropic shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

For this compound, these calculations would predict the chemical shifts for the protons of the tert-butyl group and the thiophene ring, as well as for all the carbon atoms in the molecule. By comparing these predicted values with experimental data, one could confirm the structural assignment. While no specific theoretical NMR data for this compound is published, studies on related thiophene derivatives have shown good agreement between calculated and experimental NMR spectra, aiding in their structural elucidation. bohrium.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. bohrium.com

A TD-DFT calculation for this compound would reveal the electronic transitions responsible for its UV-Vis absorption, likely π → π* transitions within the thiophene ring system. This information is useful for understanding the electronic structure and photophysical properties of the molecule. Computational studies on other thiophene derivatives have successfully used TD-DFT to interpret their UV-Vis spectra. bohrium.com

Interactive Table: Hypothetical Theoretical Spectroscopic Data

Since no specific data exists for this compound, the following table illustrates the type of data that would be generated from such computational studies. The values are purely for illustrative purposes.

PropertyNucleus/TransitionPredicted Value
¹H NMR Thiophene-H7.0 - 8.0 ppm
tert-Butyl-H1.5 - 1.7 ppm
¹³C NMR Thiophene-C110 - 140 ppm
Carbonyl-C160 - 170 ppm
tert-Butyl-C30 - 35 ppm, 80 - 85 ppm
UV-Vis λmax250 - 300 nm

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The biological and chemical activity of a molecule can be highly dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and its behavior over time.

Conformational Analysis: For a molecule with rotatable bonds, such as the ester group in this compound, multiple conformations (rotamers) may exist. Conformational analysis involves systematically exploring the potential energy surface to identify stable, low-energy conformations. This is crucial as the reactivity and interaction of the molecule with other species can be dependent on the orientation of its functional groups. For example, the steric hindrance caused by the bulky tert-butyl group can vary depending on its rotation relative to the thiophene ring.

Interactive Table: Hypothetical Conformational and Dynamic Properties

This table illustrates the kind of information that would be obtained from conformational analysis and MD simulations for derivatives of this compound. The entries are hypothetical.

DerivativeMethodKey Finding
Phenyl-substituted derivativeConformational AnalysisIdentification of two stable rotamers with different dihedral angles between the thiophene and phenyl rings.
Amino-substituted derivativeMolecular DynamicsAnalysis of hydrogen bonding patterns and their influence on solvent structuring.
Extended-conjugation derivativeMolecular DynamicsAssessment of overall molecular planarity and its fluctuations over time.

Applications in Advanced Organic Synthesis As a Key Building Block

Precursor for Complex Multi-Substituted Thiophene (B33073) Scaffolds

The primary utility of tert-butyl 2-bromothiophene-3-carboxylate lies in its capacity to act as a scaffold for creating highly functionalized thiophene derivatives. The bromine atom at the C-2 position is strategically located for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the thiophene core.

Research has demonstrated that similar bromothiophene carboxylates readily undergo reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This reactivity allows for the precise installation of aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position. The tert-butyl ester group at the C-3 position serves two important roles: it acts as a robust protecting group that can be selectively removed under acidic conditions without affecting other parts of the molecule, and its steric bulk can direct the regioselectivity of certain reactions. This dual functionality provides a pathway to di-substituted thiophenes where the 3-position can be further modified after the initial coupling reaction.

Table 1: Representative Cross-Coupling Reactions for Functionalization

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Substituent at C-2
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / BaseAryl/Heteroaryl
StilleOrganostannane (e.g., Aryl-SnBu₃)Pd(PPh₃)₄Aryl/Vinyl
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / BaseAlkynyl
Buchwald-HartwigAmine / AmidePd Catalyst / Ligand / BaseAmino / Amido

Integration into Oligothiophene and Polythiophene Synthesis

Thiophene-based polymers, specifically regioregular polythiophenes, are cornerstone materials in the field of organic electronics due to their excellent charge-transport properties. rsc.org this compound can serve as a functional monomer in the synthesis of these polymers.

One of the most effective methods for creating well-defined, regioregular polythiophenes is through Kumada Catalyst-Transfer Polycondensation (KCTP). In this process, the bromo-monomer is first converted into its Grignard derivative, which then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppe)Cl₂. rsc.org The use of a monomer like this compound allows for the creation of polymers with pendant carboxylate groups. The bulky tert-butyl ester enhances the solubility of the resulting polymer in common organic solvents, which is a critical factor for solution-based processing and device fabrication. The regioregularity of the polymer chain is crucial as it leads to increased crystallinity and improved electronic and photonic properties compared to regioirregular analogues. rsc.org

Role in the Construction of Fused Heterocyclic Systems

The specific 2,3-substitution pattern of this compound makes it an ideal starting material for the synthesis of fused-ring systems where the thiophene is annulated with another ring. These thieno-fused heterocycles are of significant interest as they often exhibit unique photophysical properties and are used as building blocks for organic dyes, sensors, and pharmaceuticals.

A common synthetic strategy involves a two-step sequence:

Cross-Coupling: A palladium-catalyzed reaction, such as a Sonogashira coupling with a terminal alkyne bearing a suitable functional group, is performed at the C-2 position.

Intramolecular Cyclization: The newly introduced substituent then reacts with the carboxylate group (or a derivative thereof) at the C-3 position to form a new ring. For example, coupling with an amino-alkyne could be followed by an intramolecular amidation to form a thieno[3,2-b]pyridone system.

This approach provides a modular and efficient route to a variety of complex heterocyclic structures, where the electronic properties can be fine-tuned by the choice of the coupling partner and the resulting fused ring.

Intermediate in the Synthesis of Advanced Organic Materials

The derivatives synthesized from this compound are key intermediates for a host of advanced organic materials. The ability to create complex thiophene structures directly translates into the development of materials with tailored properties for specific applications in organic electronics.

The polythiophenes and oligothiophenes derived from this monomer are used as the active semiconductor layer in devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). rsc.org Similarly, the fused heterocyclic systems are employed in the design of emitters for Organic Light-Emitting Diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). For instance, related thiophene carboxylate derivatives have been used to synthesize low bandgap polymer semiconductors for high-efficiency solar cells. ossila.com The tert-butyl ester functionality is particularly advantageous as it can be hydrolyzed post-synthesis to the corresponding carboxylic acid, providing an anchor point for surface attachment or further chemical modification in the final material.

Table 2: Applications of Derived Structures in Organic Materials

Derived Structure Type Key Property Application Area
Regioregular PolythiophenesHigh Charge Carrier MobilityOrganic Field-Effect Transistors (OFETs)
Functionalized OligothiophenesTunable Energy LevelsOrganic Photovoltaics (OPVs)
Thieno-fused HeterocyclesStrong Light Absorption/EmissionOrganic Light-Emitting Diodes (OLEDs), Dyes
Carboxylic Acid DerivativesSurface AnchoringDye-Sensitized Solar Cells (DSSCs)

Future Directions and Emerging Research Avenues in Bromothiophene Ester Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The functionalization of the thiophene (B33073) ring, particularly through cross-coupling reactions at the bromine-substituted position, is fundamental to the utility of tert-Butyl 2-bromothiophene-3-carboxylate. While palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings are workhorse methods, future research is intensely focused on developing novel catalytic systems that overcome existing limitations such as high catalyst loadings, long reaction times, and limited substrate scope.

Emerging research is geared towards the design of highly active catalysts that operate under milder conditions. For instance, the development of catalyst systems incorporating bulky, electron-rich phosphine (B1218219) ligands has shown promise. These ligands can enhance the efficiency of palladium catalysts in challenging cross-coupling reactions involving sterically hindered or electronically deactivated substrates. researchgate.net Research into designer monophosphine ligands, such as KITPHOS, has demonstrated success in Suzuki-Miyaura reactions with low catalyst loadings. ncl.ac.uk Another approach involves the exploration of alternative metal catalysts beyond palladium, or the development of synergistic catalytic systems that combine multiple metals or a metal with an organocatalyst to achieve unique reactivity. The goal is to create more robust and versatile catalytic toolkits for the modular synthesis of complex, non-symmetric di-aryl-substituted thiophenes from bromothiophene ester precursors. researchgate.net

Catalytic SystemKey FeaturesPotential Application for Bromothiophene EstersReference
Palladium with Bulky Phosphine Ligands (e.g., L1)High efficiency and lifetime; suitable for electron-rich substrates.Facilitates Suzuki-Miyaura polycondensation and cross-coupling with lower catalyst loading and shorter reaction times. researchgate.net
Palladium with Designer Monophosphine Ligands (e.g., KITPHOS)Effective with very low catalyst loadings.Efficient Suzuki-Miyaura cross-coupling of phosphonate-substituted aryl boronates. ncl.ac.uk
Iridium-based CatalystsEnables regioselective C-H borylation.Could be used for functionalizing the thiophene ring prior to or after cross-coupling, creating diverse substitution patterns. ncl.ac.uk
Palladium(0)/Tetrakis(triphenylphosphine)Commonly used for Suzuki cross-coupling reactions.Synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives from brominated precursors. nih.gov

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

The quest for sustainability and high selectivity is steering synthetic chemistry towards nature's catalysts: enzymes. Biocatalysis offers a powerful alternative to traditional chemical methods, often providing unparalleled stereo-, regio-, and chemoselectivity under mild, aqueous conditions. nih.govrsc.org The application of biocatalysis to bromothiophene ester chemistry is a nascent but highly promising field.

Research is focused on two main fronts: using existing enzymes for novel transformations and engineering new enzymes for "new-to-nature" reactions. acs.org For a molecule like this compound, enzymes such as lipases and esterases could be employed for the selective hydrolysis or transesterification of the tert-butyl ester group, a transformation that can be challenging to achieve selectively with chemical reagents in the presence of other functional groups. nih.gov More ambitiously, scientists are using directed evolution to create enzymes capable of catalyzing reactions not found in nature. A notable example is the engineering of nonheme iron enzymes to perform enantioselective trifluoromethylation on various substrates, including thiophenes. acs.org This highlights the immense potential for developing bespoke biocatalysts to install a wide range of functional groups onto the thiophene core, creating chiral building blocks for pharmaceuticals and materials. nih.gov

Enzyme ClassReaction TypeRelevance to Bromothiophene Ester ChemistryReference
Lipases/EsterasesHydrolysis, TransesterificationSelective modification or removal of the tert-butyl ester group without affecting the C-Br bond or the thiophene ring. nih.gov
Alcohol Dehydrogenases (ADHs)Stereoselective reduction of ketonesPotential for reducing carbonyl groups introduced onto the thiophene scaffold, creating chiral alcohols. nih.gov
TransaminasesAmino group transferIntroduction of amine functionalities, converting keto-thiophenes into valuable chiral amines. nih.gov
Engineered Nonheme EnzymesNew-to-nature reactions (e.g., oxytrifluoromethylation)Enables direct, enantioselective functionalization of the thiophene ring or its substituents with high-value groups like -CF3. acs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

AI/ML ApplicationDescriptionImpact on Bromothiophene Ester ChemistryReference
Forward Reaction PredictionPredicts the product(s) of a given set of reactants and reagents.Allows for rapid in-silico screening of potential cross-coupling partners and functionalization reactions. nih.govnih.gov
Yield PredictionUses models (e.g., random forests, neural networks) to predict the yield of a reaction under specific conditions.Optimizes reaction conditions (temperature, solvent, catalyst) for transformations of the target molecule, maximizing efficiency. mdpi.comnih.gov
Retrosynthesis PlanningIdentifies potential starting materials for a desired target molecule by working backward.Suggests novel and efficient synthetic routes to complex thiophene-based targets starting from simple precursors. nih.gov
Automated SynthesisIntegrates AI algorithms with robotic hardware to perform experiments.Enables high-throughput screening of reaction conditions and rapid discovery of new reactions for thiophene derivatives. mdpi.com

Design and Synthesis of New Thiophene-Based Ligands for Catalysis

An intriguing and reflexive avenue of research involves using the thiophene motif itself as a building block for new ligands in catalysis. The electronic properties and coordination geometry of a ligand are paramount to the activity and selectivity of a metal catalyst. By incorporating thiophene units—potentially derived from precursors like this compound—into a ligand's structure, chemists can fine-tune the catalyst's performance.

The design of novel thiophene-based ligands is an active area of research. cmu.edunih.gov For example, thiophene can be integrated into chelating structures to create ligands that bind strongly to metal centers, enhancing catalyst stability. orientjchem.org The sulfur atom in the thiophene ring can act as a soft donor, which is particularly effective in stabilizing late transition metals like palladium, commonly used in cross-coupling reactions. The synthesis of furan- and thiophene-functionalized bis-carbene ligands is one such example being explored for catalysis. uwa.edu.au The future in this area involves the rational design of ligands where the thiophene core's electronic and steric properties are systematically varied to create catalysts tailored for specific, challenging transformations, such as C-H activation or asymmetric catalysis.

Expanding the Scope of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.gov The synthesis and functionalization of bromothiophene esters offer significant opportunities for the implementation of greener methodologies.

Future research will focus on replacing traditional, often hazardous, solvents and reagents. This includes developing reactions that can be performed in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions. nih.govrsc.org For instance, methods for the electrophilic halocyclization to form thiophenes have been developed using non-toxic inorganic reagents in ethanol, achieving high yields under mild conditions. nih.gov Another key area is the development of multicomponent reactions, such as the Gewald reaction, which build molecular complexity in a single step, thereby improving atom economy and reducing waste. Exploring alternative energy sources like microwave irradiation and sonication can also lead to significantly reduced reaction times and energy usage compared to conventional heating. researchgate.net For the synthesis of this compound and its derivatives, the goal is to redesign entire synthetic routes to align with the principles of sustainability, from the initial ring formation to the final functionalization steps.

Green Chemistry ApproachDescriptionExample/ApplicationReference
Benign SolventsReplacing hazardous organic solvents (e.g., halogenated hydrocarbons) with safer alternatives.Using ethanol or water as a solvent for copper-mediated halocyclization to form thiophenes. nih.gov
Alternative Energy SourcesUtilizing microwaves or ultrasound to accelerate reactions and reduce energy consumption.Microwave-assisted organic synthesis (MAOS) for the Gewald reaction to produce 2-aminothiophenes.
Multicomponent ReactionsCombining three or more reactants in a single operation to form a product that contains portions of all reactants.The Gewald synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and sulfur. nih.gov
Atom EconomyDesigning syntheses where the maximum number of atoms from the starting materials are incorporated into the final product.Transition-metal-free synthesis of thiophenes from 1,3-dienes and potassium sulfide (B99878) via C-H bond cleavage. organic-chemistry.org
Safer ReagentsReplacing toxic or hazardous reagents with safer alternatives.Using a bromide-bromate salt mixture as a solid, eco-friendly alternative to liquid bromine for bromination reactions. chemindigest.com

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-bromothiophene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by esterification. For example, methyl 2-bromothiophene-3-carboxylate (a structural analog) is synthesized via bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) under controlled conditions (e.g., CH₂Cl₂, reflux) . To adapt this for the tert-butyl ester, tert-butoxycarbonyl (Boc) protection can be applied using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Optimization involves adjusting stoichiometry (1.2–1.5 eq brominating agent), temperature (0–25°C), and solvent polarity (e.g., THF for better solubility of intermediates). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (methanol/water) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for ⁹H, singlet in ¹H; δ ~80–85 ppm for quaternary carbon in ¹³C) and the thiophene ring protons (δ 6.5–7.5 ppm). Bromine’s electronegativity deshields adjacent carbons, shifting their signals downfield .
  • IR Spectroscopy : Look for ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (e.g., C₁₀H₁₃BrO₂S requires m/z ≈ 292.97). Fragmentation patterns should include loss of COOtBu (Δm/z = -101) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in bromination reactions of thiophene derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model the electronic structure to identify reactive sites. For this compound, the electron-withdrawing ester group directs bromination to the 2-position via σ-complex stabilization. Solvent effects (e.g., dichloromethane) are incorporated using implicit models (e.g., CPCM). Compare Fukui indices for electrophilic attack or LUMO maps to validate regioselectivity .

Q. How should researchers resolve contradictions in reported reaction yields or byproduct formation for similar bromothiophene esters?

Methodological Answer: Discrepancies often arise from:

  • Catalyst Purity : Trace metals in reagents (e.g., NBS) can promote side reactions. Pre-purify via recrystallization .
  • Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Temperature Gradients : Ensure uniform heating (e.g., oil baths over mantle heaters).
    Systematic DOE (Design of Experiments) can isolate critical variables. For example, varying equivalents of Boc₂O (1.0–2.0 eq) and monitoring by TLC/GC-MS identifies optimal conditions .

Q. What strategies are recommended for crystallizing this compound to enable X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation.
  • Low-Temperature Crystallization : Cool to −20°C to reduce solubility.
    For challenging cases, SHELX software (e.g., SHELXL) refines structures using high-resolution data. Dynamic NMR at low temperatures (<−40°C) can pre-analyze conformational stability .

Safety and Stability Considerations

  • Storage : Store at −20°C in airtight, amber vials to prevent hydrolysis. Avoid exposure to moisture or strong bases .
  • Handling : Use explosion-proof equipment in well-ventilated areas. Ground metal containers during transfer .

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